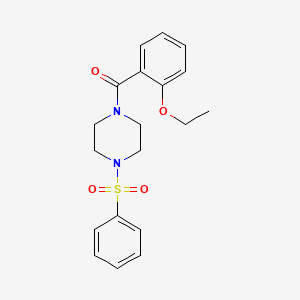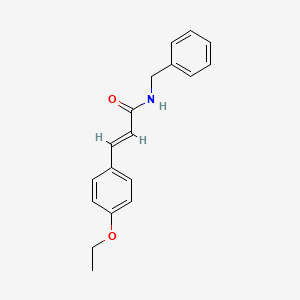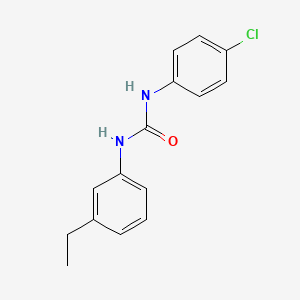
2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPA, and it is a versatile molecule that can be used for several purposes.
Mécanisme D'action
The mechanism of action of 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate is not fully understood. However, it is believed to act as an electrophile and can undergo nucleophilic addition reactions with various nucleophiles. This compound can also act as a Michael acceptor and can undergo Michael addition reactions with various nucleophiles.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate are not well understood. However, it is believed to have potential applications in the field of medicinal chemistry. This compound has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of other compounds and can also be used as a reagent for various organic reactions. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Orientations Futures
There are several future directions for the research of 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate. One potential direction is to further investigate its anticancer properties and to develop new compounds based on this molecule that can be used as cancer therapeutics. Another potential direction is to investigate its anti-inflammatory properties and to develop new compounds that can be used to treat inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate involves the reaction between 2-oxo-2-phenylethyl acrylate and 4-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a starting material for the synthesis of other compounds due to its versatile nature. It can also be used as a reagent for various organic reactions, such as Michael addition, aldol condensation, and Diels-Alder reaction.
Propriétés
IUPAC Name |
phenacyl (E)-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-16(14-4-2-1-3-5-14)12-23-17(20)11-8-13-6-9-15(10-7-13)18(21)22/h1-11H,12H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHTZXZHIQOJCK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-phenylethyl (2E)-3-(4-nitrophenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)







![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)